Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate
Overview
Description
Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate is a thiophene derivative with a molecular formula of C_9H_8N_2O_2S_2. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves the reaction of 3-methyl-4-thiocyanatothiophene-2-carboxylic acid with ethylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is produced through a series of steps that include the initial formation of the thiophene ring, followed by the introduction of the amino and thiocyanato groups. The process involves the use of catalysts and reagents that facilitate the reactions while maintaining high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of different thiophene derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown antimicrobial properties, making it useful in the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound's thiophene ring plays a crucial role in its biological activity, and its amino and thiocyanato groups contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate is similar to other thiophene derivatives, such as this compound and this compound. its unique combination of functional groups and structural features sets it apart, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c1-3-13-9(12)7-5(2)6(14-4-10)8(11)15-7/h3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHGVWDEGAATHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)SC#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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